molecular formula C21H22N2O4 B12812558 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide CAS No. 87367-05-3

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide

Cat. No.: B12812558
CAS No.: 87367-05-3
M. Wt: 366.4 g/mol
InChI Key: VHHCGSZXZYPTHJ-UHFFFAOYSA-N
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Description

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide is a complex organic compound with a unique structure that combines an anthracene derivative with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene.

    Formation of Intermediate: This intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.

    Final Step: The final step involves the formation of the propanamide linkage through a condensation reaction with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.

    Purification: Implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide involves:

    DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.

    Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death.

    Signal Pathways: Interaction with cellular signaling pathways, potentially leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone Derivatives: Compounds like 1,4-dihydroxyanthraquinone share structural similarities.

    Aminoanthracene Derivatives: Compounds with amino groups attached to the anthracene ring.

Uniqueness

    Structural Complexity: The combination of diethylamino and anthracene moieties makes it unique.

Properties

CAS No.

87367-05-3

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3-(diethylamino)-N-(4-hydroxy-9,10-dioxoanthracen-1-yl)propanamide

InChI

InChI=1S/C21H22N2O4/c1-3-23(4-2)12-11-17(25)22-15-9-10-16(24)19-18(15)20(26)13-7-5-6-8-14(13)21(19)27/h5-10,24H,3-4,11-12H2,1-2H3,(H,22,25)

InChI Key

VHHCGSZXZYPTHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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